
4-Hydroxy-5-methoxyisophthalaldehyde
Overview
Description
4-Hydroxy-5-methoxyisophthalaldehyde (CAS: 2931-90-0, molecular formula: C₉H₈O₄) is a substituted benzenedicarboxaldehyde featuring hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 5, respectively, and two aldehyde (-CHO) groups at positions 1 and 3 on the aromatic ring . This compound is also known as 5-formylvanillin or 4,6-diformyl-2-methoxyphenol, reflecting its structural relationship to vanillin derivatives . It serves as a critical intermediate in organic synthesis, particularly in coordination chemistry for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its dual aldehyde functionality, which enables covalent bonding with amines or metal coordination .
Preparation Methods
Condensation Reactions Using Phenol Derivatives
The most widely documented synthesis of 4-hydroxy-5-methoxyisophthalaldehyde involves the condensation of phenol derivatives with formaldehyde under acidic conditions. Hocker and Giesecke (1981) developed a high-yield protocol using 2,4-bis(1,3-diphenyl-2-imidazolidinyl)-6-methoxyphenol as the starting material . The reaction proceeds via electrophilic aromatic substitution, where formaldehyde acts as the aldehyde source.
Reaction Conditions and Optimization
Key parameters for this synthesis include:
-
Temperature : Maintained at 25°C to prevent side reactions.
-
Acid Catalyst : Hydrochloric acid (HCl) in aqueous solution.
-
Reaction Time : 2 hours for complete conversion.
Under these conditions, the reaction achieves an 81% yield of this compound . The use of HCl ensures protonation of the carbonyl group, enhancing electrophilicity and directing substitution to the para and meta positions relative to the methoxy group.
Parameter | Value |
---|---|
Starting Material | 2,4-bis(imidazolidinyl)-6-methoxyphenol |
Catalyst | HCl (aqueous) |
Temperature | 25°C |
Time | 2 hours |
Yield | 81% |
Purification and Characterization
Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. The crude product is isolated via vacuum filtration and washed with chilled hexanes to remove impurities . Recrystallization in chloroform further enhances purity, yielding off-white plates with >97% purity .
Analytical Confirmation
-
Spectroscopic Data :
Industrial-Scale Production Considerations
Scaling the Hocker-Giesecke synthesis requires addressing:
-
Cost Efficiency : Bulk procurement of 2,4-bis(imidazolidinyl)-6-methoxyphenol.
-
Waste Management : Neutralization of HCl byproducts.
-
Crystallization Optimization : Continuous-flow recrystallization systems to improve throughput.
Pilot studies suggest that maintaining stoichiometric control of formaldehyde and HCl is essential for consistent yields >75% in batch reactors .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methoxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Hydroxy-5-methoxyisophthalic acid.
Reduction: 4-Hydroxy-5-methoxyisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of Fluorescent Probes
One of the primary applications of 4-Hydroxy-5-methoxyisophthalaldehyde is as a precursor for synthesizing fluorescent carbon quantum dots. These quantum dots are nanometer-sized semiconductor particles that exhibit unique optical properties, making them valuable in bioimaging and sensing applications. The synthesis often involves solvothermal methods that yield quantum dots with high fluorescence quantum yields and excellent water solubility.
Development of Fluorescent Nanoprobes
The compound has been employed in developing cysteine-selective fluorescent nanoprobes. These nanoprobes are crucial for detecting cysteine levels in biological samples, which can be indicative of various physiological conditions and diseases. The ability to selectively react with cysteine allows for more precise monitoring of biological processes.
Medical Diagnostics
Research has explored the potential of this compound in synthesizing Schiff base complexes with metal ions such as copper(II). These complexes exhibit magnetic and fluorescent properties that can be utilized in medical diagnostics, particularly for imaging and tracking biological molecules within living organisms.
Industrial Applications
In industrial settings, derivatives of this compound are used to produce thin films for various applications, including electronic devices and sensors. The unique chemical properties imparted by its functional groups make it suitable for creating materials with specific electrical or optical characteristics.
Chemical Reactions and Derivatives
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example:
- Oxidation : Can be oxidized using hydrogen peroxide or potassium permanganate.
- Reduction : Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophiles such as amines can react with the aldehyde groups to form Schiff bases.
These reactions lead to a variety of derivatives that may have distinct applications in research and industry.
Case Study 1: Bioimaging Applications
A study demonstrated the use of carbon quantum dots synthesized from this compound for bioimaging purposes. The quantum dots exhibited strong fluorescence under UV light, allowing for effective visualization of cellular structures in live cells. This application highlights the compound's potential in advancing imaging techniques in biomedical research.
Case Study 2: Cysteine Detection
Another research project focused on developing a cysteine-selective fluorescent probe using derivatives of this compound. The probe successfully detected varying concentrations of cysteine in biological samples, showcasing its utility in clinical diagnostics and biochemical research.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxyisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various organic compounds. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of hydroxy- and methoxy-substituted benzaldehydes. Below is a detailed comparison with analogs, focusing on structural features, reactivity, and synthetic utility.
Structural and Functional Group Variations
Key Observations :
- Positional Isomerism : The methoxy group at position 6 (vs. 5) in 4-hydroxy-6-methoxyisophthalaldehyde results in marginally higher yield (57% vs. 55%) and hydrolysis efficiency (87% vs. 81%), likely due to reduced steric hindrance during hydrolysis .
- Electronic Effects: The electron-donating methoxy group in this compound stabilizes the aromatic ring, enhancing aldehyde reactivity in nucleophilic additions compared to non-methoxy analogs like 4-hydroxybenzaldehyde .
- Multifunctional Utility: Resorcinol-2,4,6-tricarboxaldehyde’s three aldehyde groups enable superior crosslinking efficiency (96% hydrolysis) but lower synthetic yield (43%), highlighting a trade-off between functionality and practicality .
Biological Activity
4-Hydroxy-5-methoxyisophthalaldehyde (HMIA) is an organic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.159 g/mol. It features two aldehyde groups and a methoxy group attached to a benzene ring, classifying it as a derivative of isophthalaldehyde. This compound has garnered attention for its potential biological activities , particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
Synthesis Methods
Several synthesis methods for HMIA have been documented, including:
- Condensation Reactions : Typically involving aldehydes and phenolic compounds.
- Reduction Reactions : Aldehyde groups can be reduced to form corresponding alcohols.
These methods allow for the production of the compound with varying degrees of purity and yield depending on specific reaction conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for pharmaceutical applications. A notable study involved its effects on the isolated ventricle of the garden snail (Helix aspersa), suggesting potential impacts on muscle contraction.
Anti-inflammatory Effects
Preliminary investigations suggest that HMIA may also possess anti-inflammatory properties . Its derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism of action for HMIA is not fully elucidated; however, it is believed to interact with biological systems through:
- Formation of Schiff bases with amines, leading to imine formation.
- Participation in hydrogen bonding due to the hydroxy and methoxy groups, influencing its reactivity and biological interactions .
Comparative Analysis with Similar Compounds
To better understand HMIA's unique properties, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Isophthalaldehyde | Two aldehyde groups | Lacks hydroxy and methoxy substituents |
Vanillin | One aldehyde group, one methoxy | Aromatic flavor compound; less reactive |
4-Hydroxybenzaldehyde | One hydroxy group, one aldehyde | Simpler structure; fewer functional groups |
4-Methoxybenzaldehyde | One methoxy group, one aldehyde | Similar reactivity but lacks hydroxy functionality |
This compound stands out due to its dual aldehyde functionality combined with both hydroxy and methoxy groups, enhancing its reactivity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of HMIA:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of HMIA against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
- Toxicity Assessment : Comparative toxicity studies between HMIA and vanillin revealed that while both compounds exhibit some level of toxicity, further detailed studies are required to establish a comprehensive toxicological profile .
- Pharmacological Applications : Ongoing research is investigating HMIA's role as a precursor for synthesizing novel pharmaceuticals targeting inflammation and microbial resistance pathways .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-Hydroxy-5-methoxyisophthalaldehyde, and how do they influence experimental design?
Answer: The molecular formula is C₉H₈O₄ (CAS 2931-90-0), with structural features including two aldehyde groups, a hydroxyl group, and a methoxy substituent . Key properties to consider:
- Solubility : Likely low in water (similar to 4-Hydroxybenzaldehyde, which has a solubility of 8.45 mg/mL at 25°C in water but higher in organic solvents like ethanol) .
- Reactivity : Aldehyde groups are prone to oxidation and nucleophilic addition. Stability under varying pH and temperature should be tested experimentally.
- Spectroscopic Identification : Use NMR (e.g., ¹H/¹³C for aldehyde proton detection at ~9-10 ppm) and HPLC-MS for purity assessment.
Methodological Recommendations :
- For solubility determination: Perform gradient solubility tests in polar (water, methanol) and non-polar solvents (DCM, hexane).
- For stability: Conduct accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer: Based on analogs like 2-Hydroxy-5-methylisophthalaldehyde and 5-Methoxyisophthalic acid:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First Aid :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .
Key Data Gaps : Limited ecotoxicology data (e.g., bioaccumulation, soil mobility) necessitates caution in waste disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions may arise from:
- Purity Variability : Impurities in synthesis (e.g., unreacted intermediates) can skew bioactivity results. Validate purity via HPLC (>97%) and elemental analysis .
- Assay Conditions : Differences in cell lines, solvent carriers (DMSO vs. ethanol), or incubation times. Standardize protocols using OECD guidelines for reproducibility .
- Mechanistic Studies : Employ molecular docking to compare binding affinities across targets or metabolomic profiling to identify off-target effects .
Example Workflow :
Replicate prior studies under controlled conditions.
Use meta-analysis to identify trends across datasets.
Validate hypotheses with in silico models (e.g., QSAR) .
Q. What advanced analytical techniques are suitable for characterizing this compound’s reactivity in synthetic pathways?
Answer:
- Reactivity Mapping :
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying catalysts (e.g., acid vs. base).
Case Study :
For condensation reactions, compare yields under microwave-assisted vs. traditional heating to optimize efficiency .
Q. How can researchers address the lack of ecological impact data for this compound?
Answer: Propose tiered testing:
Acute Toxicity : Use Daphnia magna or Vibrio fischeri bioluminescence assays (ISO 11348).
Degradation Studies :
- Photolysis : Expose to UV-A/B light and monitor via GC-MS .
- Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown .
Soil Mobility : Perform column leaching tests with HPLC quantification .
Q. What experimental designs are optimal for studying the compound’s stability in drug delivery systems?
Answer:
- pH-Dependent Stability : Incubate in buffers (pH 1–10) and analyze degradation products via UPLC-PDA .
- Encapsulation Efficiency : Use nanoparticle tracking analysis (NTA) to assess loading in liposomes or PLGA nanoparticles .
- Controlled Release : Simulate physiological conditions (37°C, PBS) with dialysis membrane and quantify release kinetics .
Critical Parameters :
Properties
IUPAC Name |
4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRFQCFZVYDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183556 | |
Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2931-90-0 | |
Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2931-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002931900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 4-hydroxy-5-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1, 4-hydroxy-5-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-5-methoxyisophthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-5-METHOXYISOPHTHALALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38S6MCP4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.